molecular formula C24H29N5O7S2 B2843077 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-82-2

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2843077
M. Wt: 563.64
InChI Key: RHGYOKGVHLMMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H29N5O7S2 and its molecular weight is 563.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentration (IC50) values, indicating potent activity against different carbonic anhydrase isoforms. Such inhibitors have potential applications in medical research, particularly in developing treatments for conditions like glaucoma and edema where carbonic anhydrase activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been used to synthesize thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities. The incorporation of sulfonated monomers enhances membrane hydrophilicity, facilitating water permeation and dye rejection. This research has implications for developing more efficient water treatment and purification technologies (Liu et al., 2012).

Enzyme Inhibition for Drug Development

Benzamide derivatives containing sulfonamide pharmacophores have been explored for their inhibitory effects on acetylcholinesterase and carbonic anhydrases. These compounds show significant in vitro inhibitory potential, suggesting their utility in designing drugs for diseases where such enzymes are therapeutic targets. The exploration of these compounds aids in understanding enzyme inhibition mechanisms and developing novel therapeutics (Tuğrak et al., 2020).

Luminescent Materials

Sulfonamide-based compounds have been utilized in synthesizing luminescent liquid crystalline materials. These materials exhibit strong absorption and emission bands, making them candidates for applications in optoelectronics and display technologies. The study of such compounds contributes to the development of advanced materials with tailored photophysical properties (N. & Adhikari, 2014).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7S2/c1-18-12-13-25-24(26-18)28-37(31,32)21-10-6-20(7-11-21)27-23(30)19-4-8-22(9-5-19)38(33,34)29(14-16-35-2)15-17-36-3/h4-13H,14-17H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYOKGVHLMMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

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